![molecular formula C6H11ClN2O2 B2400646 [5-(Méthoxyméthyl)-1,2-oxazol-3-yl]méthanamine; chlorhydrate CAS No. 2243504-43-8](/img/structure/B2400646.png)
[5-(Méthoxyméthyl)-1,2-oxazol-3-yl]méthanamine; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Applications De Recherche Scientifique
[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and methanamine groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors such as α-haloketones and nitriles, cyclization reactions can be employed to form the oxazole ring.
Amination: The methanamine group can be introduced through nucleophilic substitution reactions using amine precursors.
Industrial Production Methods
Industrial production of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride may involve large-scale cyclization and functionalization reactions, utilizing continuous flow reactors to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the oxazole ring to dihydrooxazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: Another five-membered aromatic heterocycle with nitrogen atoms, used in various pharmaceutical applications.
Thiazole: Contains sulfur and nitrogen atoms in the ring, known for its biological activity.
Hydantoin: A heterocyclic compound with applications in medicine and industry.
Uniqueness
[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride is unique due to its specific functional groups and the resulting chemical properties. Its methoxymethyl and methanamine groups provide distinct reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
IUPAC Name |
[5-(methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-9-4-6-2-5(3-7)8-10-6;/h2H,3-4,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCGVJOUZZJSGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2400563.png)
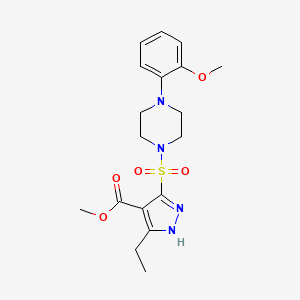
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2400568.png)

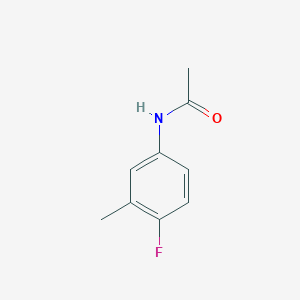
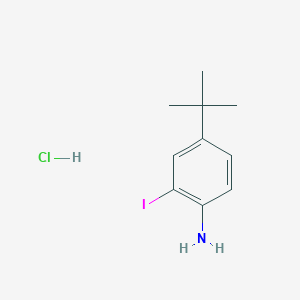
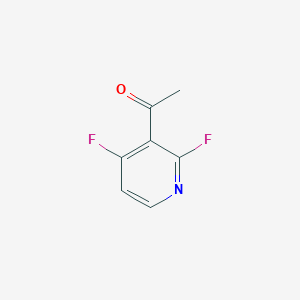
![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2400577.png)
![1-Spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2400578.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one](/img/structure/B2400579.png)
![1-[(3-nitrophenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2400582.png)
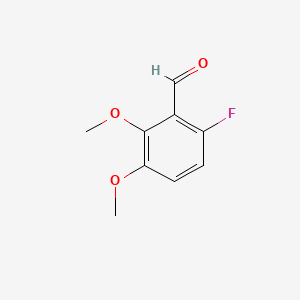
![2-[(3-chloro-2-methylphenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2400585.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2400586.png)
